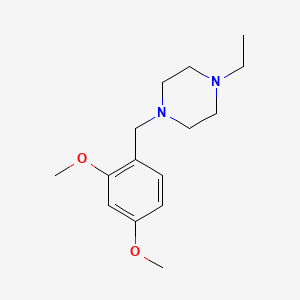

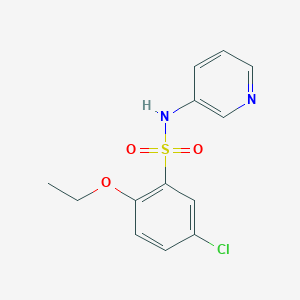

![molecular formula C15H18N2O2 B5717242 N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline compounds can be synthesized using several methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The structure of quinoline consists of a benzene ring fused to a pyridine ring. This forms a double-ring structure with a nitrogen atom in one of the rings .Chemical Reactions Analysis

Quinoline and its derivatives participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions, nucleophilic substitution reactions, and oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. In general, quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimalarial Agents

Quinoline derivatives have a storied history in the treatment of malaria. Chloroquine, one of the most well-known antimalarial drugs, is a classic example of a quinoline-based compound. The structure of “N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide” suggests potential as an antimalarial agent, where modifications to the quinoline moiety could enhance efficacy and reduce resistance .

Synthetic Organic Chemistry: Catalysts and Reagents

In synthetic organic chemistry, quinoline derivatives serve as catalysts and reagents. They can facilitate various chemical reactions, including the synthesis of complex organic molecules. The hydroxy-quinolinyl moiety could act as a ligand, binding to metals and influencing reaction pathways .

Industrial Chemistry: Material Science

Quinolines are also utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific compound could be investigated for its electronic properties and potential use in electronic devices .

Green Chemistry: Sustainable Synthesis

The demand for greener and more sustainable chemical processes has led to the exploration of quinoline derivatives in green chemistry. They can be synthesized using environmentally friendly methods, such as solvent-free conditions or renewable catalysts. The compound’s synthesis could be optimized to adhere to green chemistry principles .

Pharmacology: Drug Design

Quinoline derivatives are prominent in drug design due to their pharmacological properties. They can interact with various biological targets, leading to potential therapeutic applications beyond antimalarial treatment, such as anticancer or anti-inflammatory drugs .

Biochemistry: Enzyme Inhibition

In biochemistry, quinolines can act as enzyme inhibitors, disrupting the activity of enzymes involved in disease processes. “N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide” could be studied for its inhibitory effects on specific enzymes, offering a pathway to novel treatments .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(2)15(19)17(3)9-12-8-11-6-4-5-7-13(11)16-14(12)18/h4-8,10H,9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJNPWWVLNMPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

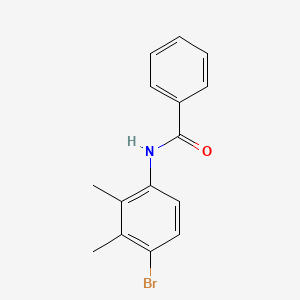

![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)

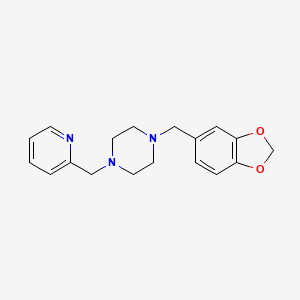

![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)

![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)